Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position of the pyrazole ring and a butanoate ester group at the 4-position of the butanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Preparation Methods
The synthesis of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
4-Amino-1-methylpyrazole: This compound lacks the butanoate ester group and has different biological activities.
1-Methyl-1H-pyrazole-4-amine: Similar to the previous compound but with a methyl group at the 1-position.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound has a cyano group instead of the butanoate ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-(4-amino-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, an amino group, and a butanoate ester. Its molecular formula is C9H14N4O2, with a molecular weight of approximately 210.24 g/mol. The unique structural components of this compound allow for diverse interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that this compound may interact with various enzymes and receptors, influencing biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzyme activities and as a modulator of receptor functions.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter the pharmacokinetics of other drugs.
- Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
- Antioxidant Activity : In vitro tests demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, some analogs showed IC50 values indicating potent free radical scavenging abilities .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 10 | Antioxidant |
Compound B | 22 | Antioxidant |
This compound | TBD | TBD |
- Antibacterial Properties : In antibacterial assays, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could enhance the efficacy of existing antibiotics through synergistic effects .
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's ability to modulate cholinergic receptors. For example, certain pyrazole derivatives have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrazole derivatives, which may influence their biological activities.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate | Contains a chloro group | Altered biological activity due to chlorine substitution |
Methyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate | Lacks the methylamino group | Different chemical reactivity and solubility |
Methyl 3-hydroxybutanoate derivatives | Varying functional groups | Potential for diverse pharmacological applications |
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
UPJJSPHXJJAWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=C(C=N1)N |
Origin of Product |
United States |
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